molecular formula C10H10BrN3 B11867631 2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine

2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine

Cat. No.: B11867631
M. Wt: 252.11 g/mol
InChI Key: XMIGKHSXUDKHDF-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine is a heterocyclic compound that features both azetidine and pyrazolo[1,5-a]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the azetidine ring. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of robust catalysts and efficient purification methods like crystallization or chromatography are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazolo[1,5-a]pyridine moiety can also bind to DNA or proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-yl)-pyrazolo[1,5-a]pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Bromopyrazolo[1,5-a]pyridine: Lacks the azetidine ring, which may reduce its potential interactions with biological targets.

    2-(Azetidin-3-yl)-6-chloropyrazolo[1,5-a]pyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.

Uniqueness

2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine is unique due to the presence of both the azetidine and bromopyrazolo[1,5-a]pyridine moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10BrN3
  • CAS Number : 1251018-50-4
  • Molecular Weight : 244.11 g/mol
  • Structure : The compound features a bromopyrazolo ring fused with an azetidine moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may act as inhibitors of various kinases and other enzymes involved in cellular signaling pathways. For instance, studies have shown that pyrazolo[1,5-a]pyridines can inhibit the activity of the AAK1 kinase, which is implicated in several neurological disorders such as Alzheimer's disease and Parkinson's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in human cancer cells, suggesting its potential as an anticancer agent .

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound. For example, research involving AAK1 knockout mice indicated that inhibitors of this kinase could lead to reduced pain responses, suggesting a role for this compound in pain management therapies .

Data Table: Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits AAK1 kinase activity
Anticancer ActivityInduces apoptosis in cancer cell lines
Pain ManagementReduces pain response in AAK1 knockout mice

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal highlighted the anticancer properties of related pyrazolo compounds. The researchers found that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Neurological Effects

In another investigation focused on neurological disorders, the administration of this compound was associated with improved cognitive function in mouse models of Alzheimer's disease. The study suggested that the compound's action on AAK1 may enhance synaptic plasticity and memory retention .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

2-(azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine

InChI

InChI=1S/C10H10BrN3/c11-8-1-2-9-3-10(7-4-12-5-7)13-14(9)6-8/h1-3,6-7,12H,4-5H2

InChI Key

XMIGKHSXUDKHDF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NN3C=C(C=CC3=C2)Br

Origin of Product

United States

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